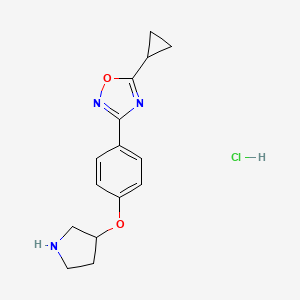

5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride

Description

5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 5 and a 4-(pyrrolidin-3-yloxy)phenyl moiety at position 2. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmacological studies. This compound is of interest due to its structural resemblance to bioactive heterocycles, particularly in antitumor and antimicrobial research. The 1,2,4-oxadiazole ring confers metabolic stability, while the cyclopropyl and pyrrolidine groups may modulate receptor binding and pharmacokinetic properties .

Properties

IUPAC Name |

5-cyclopropyl-3-(4-pyrrolidin-3-yloxyphenyl)-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2.ClH/c1-2-11(1)15-17-14(18-20-15)10-3-5-12(6-4-10)19-13-7-8-16-9-13;/h3-6,11,13,16H,1-2,7-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVFPUCOEGXHFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C3=CC=C(C=C3)OC4CCNC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key results.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 250.72 g/mol

- IUPAC Name : 5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. It has been shown to exhibit:

- Antiproliferative Effects : The compound demonstrates significant cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis through the activation of p53 pathways and caspase cascades .

Cytotoxicity Testing

A series of in vitro studies have evaluated the cytotoxic effects of 5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride. The results are summarized in Table 1.

The IC values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound's activity is comparable to established chemotherapeutics.

Mechanistic Insights

Western blot analysis revealed that treatment with this compound led to increased levels of p53 and cleaved caspase-3 in MCF-7 cells, indicating its role in promoting apoptosis . Additionally, molecular docking studies suggest strong interactions between the compound and target proteins involved in cancer cell survival pathways .

Case Studies

Recent investigations have highlighted the potential of 5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride in various therapeutic contexts:

- Hepatocellular Carcinoma (HCC) :

-

Combination Therapies :

- Research indicated that combining this oxadiazole derivative with other chemotherapeutic agents could enhance overall anticancer efficacy while reducing side effects associated with higher doses of traditional therapies.

Comparison with Similar Compounds

3-(4-Thiophenyl)-5-methyl-1,2,4-oxadiazole

[1,2,4]Triazole-3-thiol derivatives (e.g., from )

5-Aryl-1,3,4-oxadiazole-2-ylamino-triazole derivatives (e.g., from )

Table 1: Structural and Functional Comparisons

Key Observations :

Antitumor Activity

- [1,2,4]Triazole-3-thiol derivatives exhibited cytotoxic activity against HCT-116 colon carcinoma cells (IC₅₀ = 12.5 μM), comparable to Vinblastine . In contrast, 1,3,4-oxadiazole derivatives from showed only moderate activity, suggesting the 1,2,4-oxadiazole core in the target compound may offer superior binding to cellular targets.

- The pyrrolidine moiety in the target compound could mimic natural amine-containing ligands, enhancing interactions with kinase or protease targets implicated in cancer progression.

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | Target Compound | [1,2,4]Triazole-3-thiol | 5-Aryl-1,3,4-oxadiazole Hybrid |

|---|---|---|---|

| Molecular Weight (g/mol) | 347.8 | 280.3 | 395.4 |

| LogP | 2.1 (predicted) | 1.8 | 3.2 |

| Aqueous Solubility | High (HCl salt) | Moderate | Low |

Key Insights :

- The hydrochloride salt form of the target compound significantly improves aqueous solubility compared to neutral triazole or oxadiazole derivatives .

- Higher LogP in the 5-aryl hybrid (Table 2) suggests increased lipophilicity, which may compromise bioavailability—a challenge mitigated in the target compound via polar pyrrolidine substituents.

Research Findings and Implications

- : Triazole derivatives demonstrated that sulfur-containing substituents (e.g., thiol) enhance cytotoxicity, but their instability in vivo limits utility. The target compound’s oxadiazole core and cyclopropyl group may address this .

- : Hybrid oxadiazole-triazole structures showed that electron-withdrawing aryl groups improve target binding. The target’s pyrrolidinyloxy group, with its electron-donating properties, may offer a complementary mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.